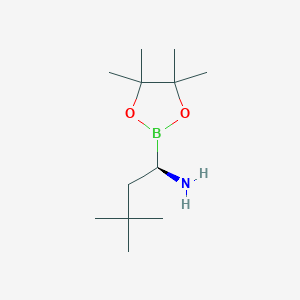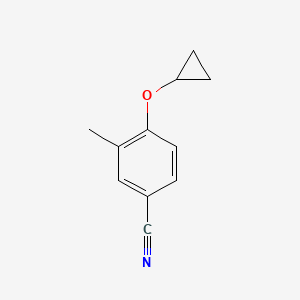
4-Cyclopropoxy-3-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-3-methylbenzonitrile is an organic compound characterized by a benzene ring substituted with a nitrile group, a methyl group, and a cyclopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-3-methylbenzonitrile typically involves the reaction of 4-bromo-3-methylbenzonitrile with cyclopropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxy-3-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-cyclopropoxy-3-methylbenzoic acid.
Reduction: Formation of 4-cyclopropoxy-3-methylbenzylamine.
Substitution: Formation of various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
4-Cyclopropoxy-3-methylbenzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-methylbenzonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The cyclopropoxy group may contribute to the compound’s stability and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
- 4-Bromo-3-methylbenzonitrile
- 4-Methoxy-3-methylbenzonitrile
- 4-Cyclopropoxybenzonitrile
Comparison: 4-Cyclopropoxy-3-methylbenzonitrile is unique due to the presence of both a cyclopropoxy group and a methyl group on the benzene ring. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds. The cyclopropoxy group, in particular, can impart unique steric and electronic effects, differentiating it from compounds with other substituents.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-methylbenzonitrile |
InChI |
InChI=1S/C11H11NO/c1-8-6-9(7-12)2-5-11(8)13-10-3-4-10/h2,5-6,10H,3-4H2,1H3 |
InChI Key |
AOWHNTIVDAKNBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


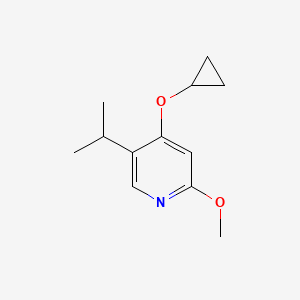

![3-chloro-N-{[2-({4-[(2-methylpropanoyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B14806965.png)
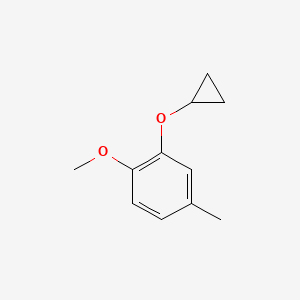
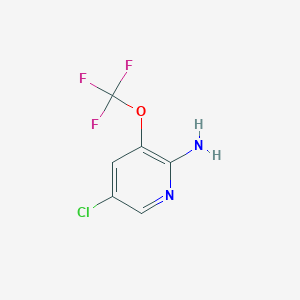
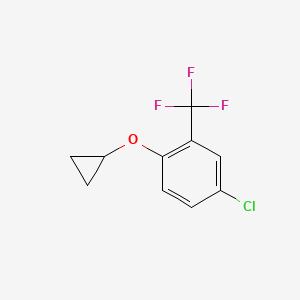


![2-Amino-1-[2-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14806993.png)
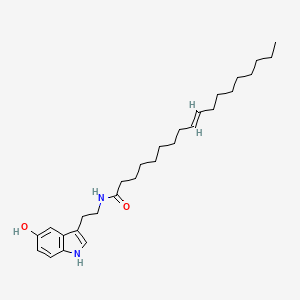
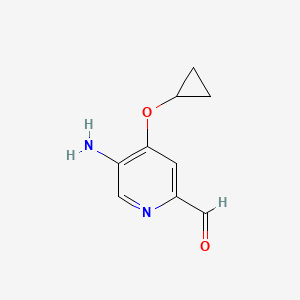
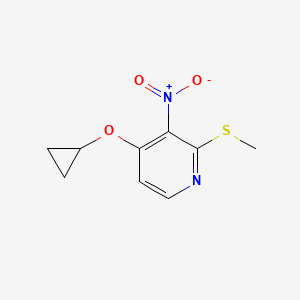
![4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(E)-(2-ethoxyphenyl)methylidene]aniline](/img/structure/B14807013.png)
